4-methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, often referred to as MMTDH, is a complex organic compound with a unique structural framework that includes a dihydropyridine ring, methoxy group, and carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of calcium channel modulation and anticancer properties.
Structural Characteristics
The structural formula of MMTDH is as follows:
This compound crystallizes in a monoclinic space group, which influences its biological activity through various interactions with biological targets. The presence of thiophene and pyridine rings enhances its pharmacological profile by facilitating specific interactions.
Calcium Channel Modulation
Research indicates that compounds structurally similar to MMTDH may exhibit calcium channel modulatory effects. Calcium channels play a critical role in various physiological processes, including muscle contraction and neurotransmitter release. The modulation of these channels can lead to therapeutic effects in cardiovascular diseases and neurological disorders.
Anticancer Properties
MMTDH has shown promising results in preliminary studies regarding its anticancer activity. In vitro assays have demonstrated that derivatives of dihydropyridines can exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazolopyridazine derivatives have been reported to have IC50 values ranging from 6.90 μM to 51.46 μM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Doxorubicin | MCF-7 | 19.35 |
Thiazolopyridazine 7c | MCF-7 | 14.34 |
Thiazolopyridazine 7s | HCT-116 | 6.90 |
The mechanism by which MMTDH exerts its biological effects involves binding interactions with specific cellular targets. Studies employing molecular docking simulations suggest that the binding modes of compounds like MMTDH involve electrostatic and hydrophobic interactions with target proteins, which may include enzymes or receptors involved in cancer progression or calcium signaling pathways .
Synthesis and Modifications
The synthesis of MMTDH can be achieved through various chemical methodologies that allow for the introduction of different substituents. These modifications are crucial for enhancing biological activity or altering physicochemical properties that affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Synthesis Methods for MMTDH Derivatives
Case Studies
Several studies have investigated the biological activities of compounds similar to MMTDH. For example, a study focusing on thiazolopyridazine derivatives highlighted their significant cytotoxicity against breast cancer cells compared to standard treatments like doxorubicin . These findings underscore the potential of MMTDH and its analogs as candidates for further development in cancer therapy.
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-10-15(16(24-2)6-17(21)22)18(23)20-8-12-5-14(9-19-7-12)13-3-4-25-11-13/h3-7,9-11H,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQQHKRMULFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.